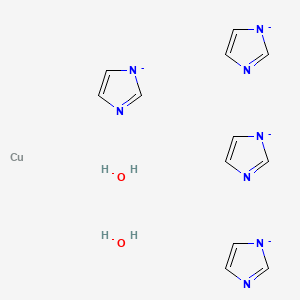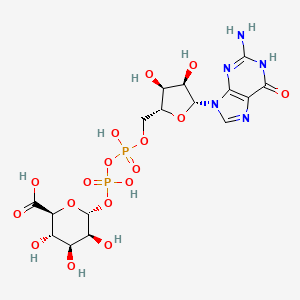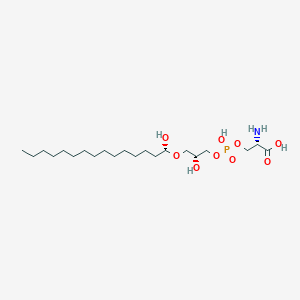
Lysophosphotidylserine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lysophosphatidylserine is an emerging lysophospholipid mediator that acts through G protein-coupled receptors. It is detected in various tissues and cells and is thought to be produced mainly by the deacylation of phosphatidylserine. Lysophosphatidylserine has been known to stimulate the degranulation of mast cells and has immune-modulatory functions .
准备方法
Synthetic Routes and Reaction Conditions: Lysophosphatidylserine is primarily produced by the deacylation of phosphatidylserine. This process involves the removal of a fatty acid group from phosphatidylserine, resulting in the formation of lysophosphatidylserine .
Industrial Production Methods: Industrial production methods for lysophosphatidylserine are not extensively documented. the deacylation process can be scaled up for industrial purposes, utilizing enzymatic or chemical methods to achieve the desired product.
化学反应分析
Types of Reactions: Lysophosphatidylserine undergoes various chemical reactions, including:
Oxidation: Lysophosphatidylserine can be oxidized under specific conditions, leading to the formation of oxidized lysophosphatidylserine derivatives.
Reduction: Reduction reactions can convert oxidized lysophosphatidylserine back to its original form.
Substitution: Lysophosphatidylserine can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized lysophosphatidylserine derivatives, reduced lysophosphatidylserine, and substituted lysophosphatidylserine compounds.
科学研究应用
Lysophosphatidylserine has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study lipid signaling pathways and membrane dynamics.
Biology: Lysophosphatidylserine plays a crucial role in cell signaling, immune response modulation, and apoptosis.
Medicine: It has potential therapeutic applications in treating immune-related diseases, inflammation, and cancer.
Industry: Lysophosphatidylserine is used in the development of pharmaceuticals and as a research tool in various biochemical assays
作用机制
Lysophosphatidylserine exerts its effects by binding to specific G protein-coupled receptors, such as GPR34 and GPR174. Upon binding, it activates intracellular signaling pathways that modulate immune responses, cell proliferation, and apoptosis. The molecular targets and pathways involved include the activation of phospholipase C, protein kinase C, and the release of intracellular calcium .
相似化合物的比较
Lysophosphatidic acid: Another lysophospholipid mediator with similar signaling functions.
Sphingosine-1-phosphate: A well-studied lysophospholipid involved in immune regulation and cell signaling.
Uniqueness of Lysophosphatidylserine: Lysophosphatidylserine is unique due to its specific role in immune modulation and its ability to stimulate mast cell degranulation. Unlike lysophosphatidic acid and sphingosine-1-phosphate, lysophosphatidylserine has distinct receptors and signaling pathways that make it a valuable target for therapeutic interventions .
属性
分子式 |
C21H44NO9P |
|---|---|
分子量 |
485.5 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-[hydroxy-[(2R)-2-hydroxy-3-[(1R)-1-hydroxypentadecoxy]propoxy]phosphoryl]oxypropanoic acid |
InChI |
InChI=1S/C21H44NO9P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20(24)29-15-18(23)16-30-32(27,28)31-17-19(22)21(25)26/h18-20,23-24H,2-17,22H2,1H3,(H,25,26)(H,27,28)/t18-,19+,20-/m1/s1 |
InChI 键 |
RPZLJDFLPRHXGM-HSALFYBXSA-N |
手性 SMILES |
CCCCCCCCCCCCCC[C@H](O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)O |
规范 SMILES |
CCCCCCCCCCCCCCC(O)OCC(COP(=O)(O)OCC(C(=O)O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


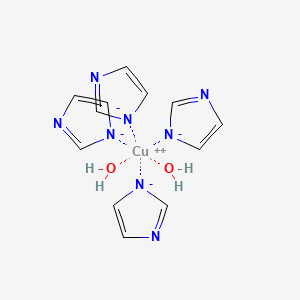
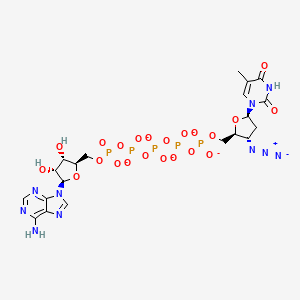
![[(3S)-3,4-di(hexanoyloxy)butyl]-[2-(trimethylazaniumyl)ethoxy]phosphinate](/img/structure/B10776940.png)
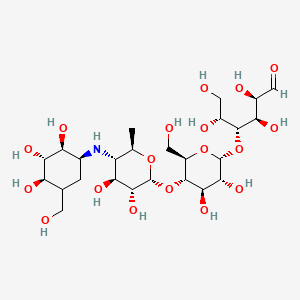
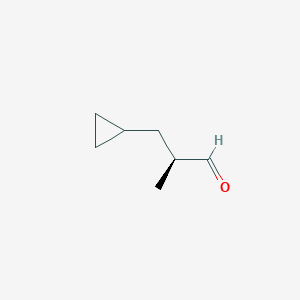
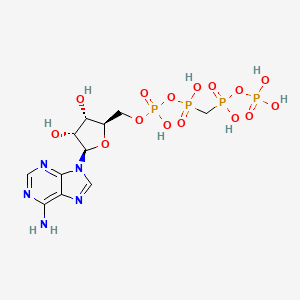
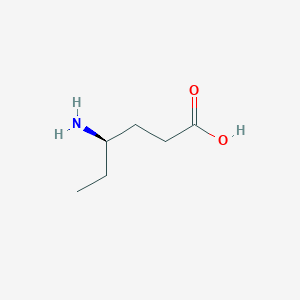
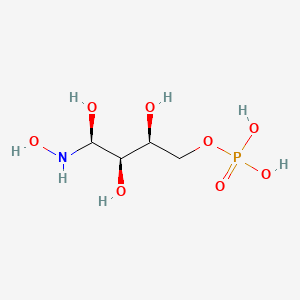
![4-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxyoxane-2,3,5-triol](/img/structure/B10776975.png)
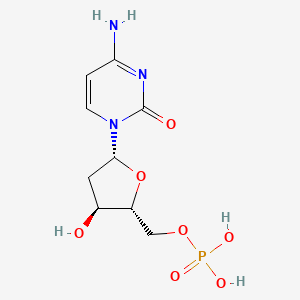
![2-[4-[[(S)-1-[[(S)-2-[[(RS)-3,3,3-Trifluoro-1-isopropyl-2-oxopropyl]aminocarbonyl]pyrrolidin-1-YL-]carbonyl]-2-methylpropyl]aminocarbonyl]benzoylamino]acetic acid](/img/structure/B10776990.png)

